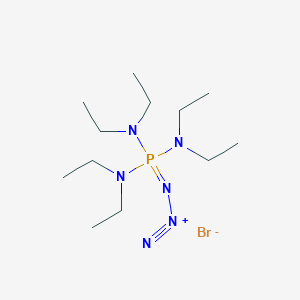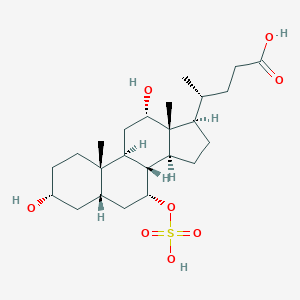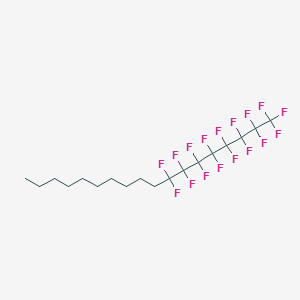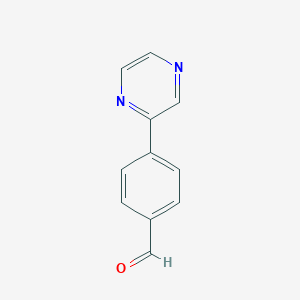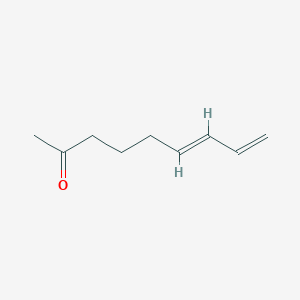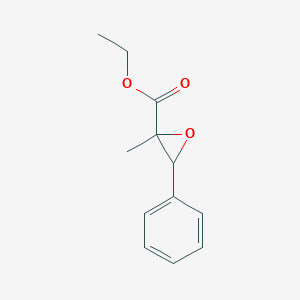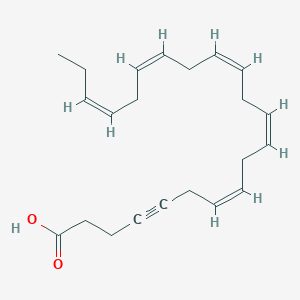
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
Übersicht
Beschreibung
“(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid”, also known as DPA, is a polyunsaturated fatty acid . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Molecular Structure Analysis
The molecular formula of “(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid” is C22H34O2 . It is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16-, and 19-positions .Wissenschaftliche Forschungsanwendungen
Identification and Quantification in Biological Samples
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid has been identified in various biological samples. For instance, Frangulyan et al. (1987) isolated this polyenic acid from insulin production waste, quantifying it using PMR and 13C NMR techniques (Frangulyan et al., 1987).
Structure and Biosynthesis in Marine Algae
Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, in the marine green alga Anadyomene stellata. This compound was characterized using nuclear magnetic resonance and gas chromatography/mass spectrometry, highlighting its unique structure and potential biosynthetic pathways (Mikhailova et al., 1995).
Synthesis of Related Lipid Mediators
Hong et al. (2019) synthesized lipid mediators structurally related to (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, such as 14S,22-dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid. These mediators were synthesized to match the structures produced by activated macrophages, showcasing the chemical versatility and biological relevance of this class of compounds (Hong et al., 2019).
Role in Anti-Inflammatory and Proresolving Actions
Serhan et al. (2009) investigated the role of similar fatty acids in the generation of maresins, which are macrophage mediators with potent anti-inflammatory and proresolving actions. The study demonstrated the conversion of docosahexaenoic acid to maresins during the resolution of inflammation, indicating a crucial role in tissue homeostasis and defense (Serhan et al., 2009).
Biochemical Synthesis and Metabolism
Research by Dangi et al. (2010) on similar fatty acids revealed insights into their biological production, metabolism, and potential as drug candidates. The study focused on understanding the stability and metabolic pathways of these compounds, which are important for therapeutic efficacy (Dangi et al., 2010).
Chemical Synthesis and Modification
Kuklev and Smith (2006) synthesized similar fatty acids, including (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, from commercially available precursors. They used a chemical synthesis approach to create compounds for biochemical investigations, demonstrating the feasibility of chemically modifying these fatty acids for research purposes (Kuklev & Smith, 2006).
Novel Mediators in Inflammation Resolution
Dalli et al. (2015) identified novel bioactive chemical signals in tissue regeneration and resolution, including derivatives of docosahexaenoic acid. These findings suggest that compounds like (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid may play a role in the body's response to inflammation and tissue healing (Dalli et al., 2015).
Eigenschaften
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXENLKNOBTVOJA-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



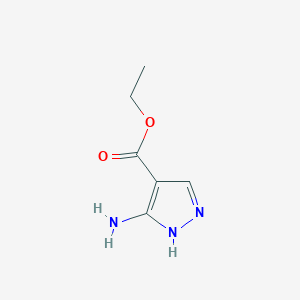



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
